1-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole
Description
1-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole is a boronate ester-functionalized benzimidazole derivative. Its structure features a cyclopropyl substituent at the 1-position of the benzimidazole core and a pinacol boronate ester at the 5-position. This compound is primarily utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science .
Properties
IUPAC Name |
1-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BN2O2/c1-15(2)16(3,4)21-17(20-15)11-5-8-14-13(9-11)18-10-19(14)12-6-7-12/h5,8-10,12H,6-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZZVSQZIKPPJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=N3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling with Bis(diphenylphosphino)ferrocene-Palladium Catalysts
A widely adopted method involves the use of dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) (Pd(dppf)Cl2) in a 1,4-dioxane/water solvent system. In one protocol, the reaction of a brominated benzimidazole precursor with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives at 100°C for 3 hours achieved an 86% yield. Key parameters include:
| Catalyst | Base | Solvent System | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Pd(dppf)Cl2·CH2Cl2 | K2CO3 | 1,4-dioxane/H2O | 100°C | 3h | 86% |
This method benefits from the stability of the palladium catalyst under aerobic conditions, though excess boronic ester (4 equivalents) is required to drive the reaction to completion.
XPhos-Based Palladium Catalysis for Challenging Substrates
For sterically hindered substrates, chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)palladium(II) (XPhos Pd G2) with cesium carbonate in 1,4-dioxane/water demonstrated a 61% yield after 16 hours at 100°C. The bulky XPhos ligand enhances catalytic activity by preventing palladium aggregation, particularly in reactions involving cyclopropyl groups adjacent to the reaction site.
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation at 100°C reduced reaction times to 1.5 hours while maintaining a 69% yield. This approach uses tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) and XPhos in a dioxane/water mixture. The rapid heating mitigates side reactions such as boronic ester hydrolysis, which commonly occurs in prolonged thermal conditions.
Solvent and Base Optimization
Biphasic Solvent Systems
Comparative studies highlight the superiority of 1,4-dioxane/water (4:1 v/v) over dimethylformamide (DMF) or tetrahydrofuran (THF). The biphasic system facilitates phase transfer of inorganic bases (e.g., Cs2CO3) while maintaining boronic ester stability.
Base Selection Impact on Yield
Potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3) are preferred due to their mild basicity and solubility in aqueous phases. Reactions using Cs2CO3 showed a 5–10% yield improvement over K2CO3, attributed to enhanced deprotonation of the benzimidazole nitrogen.
Substrate Modifications and Protecting Groups
Cyclopropyl Group Stability
The cyclopropyl substituent on the benzimidazole ring remains intact under standard Suzuki-Miyaura conditions (pH 8–10, ≤100°C). However, prolonged heating above 110°C or strongly acidic conditions induces ring-opening side reactions.
Boron Protecting Group Strategies
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group provides superior stability over pinacol boronic esters in protic solvents. This protection prevents proto-deboronation during workup, as evidenced by NMR studies showing <5% deboronation in aqueous extraction steps.
Workup and Purification Techniques
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can be carried out to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used, with reaction conditions varying based on the specific nucleophile.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced forms of the compound.
Substitution: Introduction of various functional groups, leading to derivatives with different chemical properties.
Scientific Research Applications
1-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of new drugs targeting various diseases.
Material Science: It can be utilized in the design and synthesis of advanced materials with unique properties.
Synthetic Organic Chemistry: The compound serves as a versatile building block for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism by which 1-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with biological targets, such as enzymes or receptors, leading to modulation of their activity. The cyclopropyl group enhances the compound's binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the Benzimidazole N1 Position
The N1 substituent significantly impacts steric bulk, solubility, and reactivity. Key analogs include:
Key Observations :
- Fluorinated derivatives (e.g., 4-fluoro or trifluoromethyl groups) enhance electrophilicity, improving reactivity in cross-coupling reactions .
Variations in the Boronate Ester Position and Heterocycle Core
Substitution patterns on the benzimidazole core and boronate position influence coupling efficiency:
Key Observations :
Biological Activity
1-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.
The compound's molecular formula is , and it has a molecular weight of 222.1 g/mol. The structure features a benzimidazole core, which is known for its diverse biological activities. The presence of the dioxaborolane moiety is particularly significant as it can influence the compound's reactivity and interactions with biological targets.
Research indicates that compounds containing a benzimidazole scaffold often interact with various biological targets, including enzymes and receptors. For instance, derivatives of benzimidazole have been shown to modulate GABA-A receptors, which play a crucial role in neurotransmission and are implicated in several neurological disorders .
Antimicrobial Activity
Benzimidazole derivatives have demonstrated significant antimicrobial properties. A study evaluating various imidazole derivatives showed that certain compounds exhibited potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.
| Compound | Zone of Inhibition (mm) |
|---|---|
| Compound 1a | 15 (E. coli) |
| Compound 1b | 19 (P. aeruginosa) |
| Streptomycin | 28 (E. coli) |
The above table summarizes the antibacterial activity of selected compounds compared to streptomycin as a reference.
Anticancer Activity
The benzimidazole framework is also associated with anticancer properties. Research has highlighted that certain imidazole-containing compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific activity of this compound in cancer models remains to be fully elucidated but is an area of ongoing investigation.
Case Studies
Several studies have explored the therapeutic potential of similar compounds:
- GABA-A Receptor Modulation : A study identified positive allosteric modulators among benzimidazole derivatives that enhance GABA-A receptor activity. These findings suggest potential applications in treating anxiety and other neurological disorders .
- Antimicrobial Efficacy : Jain et al. synthesized various 2-substituted imidazoles and evaluated their antibacterial properties against multiple pathogens. The results indicated promising antimicrobial activities that warrant further exploration in clinical settings .
- Anticancer Research : Investigations into imidazole derivatives have shown their ability to target cancer cells selectively. The specific effects of the compound on cancer cell lines are under review to establish its efficacy as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole?
- Methodological Answer : The compound is synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using 5-bromo-1-cyclopropyl-1H-benzimidazole and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Key conditions include anhydrous solvents (e.g., THF or DMF), inert atmospheres (N₂/Ar), and catalysts like Pd(PPh₃)₄. Reaction progress is monitored via TLC or HPLC, with purification by column chromatography .
Q. How is the compound characterized for structural and chemical purity?
- Methodological Answer : Nuclear Magnetic Resonance (¹H, ¹³C, and ¹¹B NMR) and High-Resolution Mass Spectrometry (HRMS) are used for structural confirmation. Purity is assessed via HPLC (>98%) and elemental analysis. X-ray crystallography (e.g., CCDC 1538327) resolves stereochemical ambiguities in derivatives .
Q. What solvents and conditions stabilize the dioxaborolane moiety during storage?
- Methodological Answer : The boronate ester group is sensitive to moisture. Storage in anhydrous aprotic solvents (e.g., DMSO or DMF) under inert gas at –20°C prevents hydrolysis. Stability tests via ¹¹B NMR track decomposition over time .
Advanced Research Questions
Q. How does the cyclopropyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The cyclopropyl substituent enhances steric hindrance, reducing undesired side reactions (e.g., proto-deboronation). Computational studies (DFT) compare transition states with non-cyclopropyl analogs to quantify steric effects. Experimental validation uses competitive coupling reactions with substituted aryl halides .
Q. What contradictions exist in catalytic systems for Suzuki-Miyaura coupling with this compound?
- Methodological Answer : While Pd(PPh₃)₄ is widely used, some studies report poor yields (<50%) with electron-deficient aryl halides. Alternative catalysts (e.g., PdCl₂(dppf)) or additives (K₃PO₄) improve efficiency. Mechanistic studies suggest ligand lability affects catalytic cycles, requiring tailored optimization .
Q. How can the compound’s pharmacological potential be assessed using structure-activity relationship (SAR) studies?
- Methodological Answer : Derivatives are synthesized by modifying the benzimidazole core (e.g., substituents at N1 or C2). Biological assays (e.g., enzyme inhibition, cytotoxicity) are paired with molecular docking (AutoDock Vina) to correlate structural features (e.g., cyclopropyl bulk, boronate polarity) with activity. SAR tables rank substituents by IC₅₀ values .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculates electrostatic potential maps to identify reactive sites. Molecular dynamics (MD) simulations (AMBER or GROMACS) model binding to enzymes (e.g., kinases or proteases). Free energy perturbation (FEP) quantifies binding affinities, validated by SPR or ITC experiments .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
